![molecular formula C21H21N3O4S2 B2627942 Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate CAS No. 1251635-23-0](/img/structure/B2627942.png)
Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Reactions
Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate and similar compounds are primarily explored for their synthesis processes and chemical reactions. Studies demonstrate a range of reactions to synthesize various derivatives, highlighting the compound's versatility in chemical synthesis. For instance, derivatives of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate were synthesized by interacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA at room temperature (Mohamed, 2021). Similarly, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate as a series of novel compounds was performed, showcasing the compound's utility in creating novel chemical structures (Nassiri & Milani, 2020).
Biological Activities and Applications
The compound and its derivatives have been studied for various biological activities, making them significant in medicinal chemistry. For instance, a study highlighted the synthesis of Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines, evaluating them as potent and partly selective aldose reductase inhibitors, potentially useful for treating long-term diabetic complications (Saeed et al., 2014). Moreover, derivatives have been evaluated for anticancer activity, with certain compounds showing higher anticancer activities than reference drugs, emphasizing the compound's potential in drug discovery (Ravinaik et al., 2021).
Molecular Docking and Inhibition Studies
Molecular docking and inhibition studies are essential for understanding the interaction of these compounds with biological targets. A study reported the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their evaluation in α-glucosidase and β-glucosidase inhibition activities. The study found that most compounds showed high percentage inhibition towards the enzymes, indicating their potential as enzyme inhibitors (Babar et al., 2017).
Future Directions
Mechanism of Action
The pharmacokinetics of thiazole derivatives can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the bioavailability of these compounds .
The result of the action of thiazole derivatives can also vary, but they often result in changes at the molecular and cellular level that can have therapeutic effects .
The action environment, or the conditions under which the compound exerts its effects, can be influenced by various factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
properties
IUPAC Name |
ethyl 2-[2-[[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzoyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-2-27-19(25)9-15-11-30-21(22-15)24-20(26)14-5-7-16(8-6-14)28-10-18-23-17(12-29-18)13-3-4-13/h5-8,11-13H,2-4,9-10H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQUVXICDCJNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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